molecular formula C19H12ClN3O2 B4370671 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B4370671
M. Wt: 349.8 g/mol
InChI Key: ZIAFBPYDSVQTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CPPCA) is a chemical compound that has gained significant attention in the field of scientific research. CPPCA is a pyrazolopyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood. However, studies have suggested that 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to induce apoptosis in cancer cells. The anti-inflammatory activity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be due to its ability to inhibit the production of inflammatory cytokines. The antifungal activity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have various biochemical and physiological effects. Studies have shown that 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been found to inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have potent anticancer, anti-inflammatory, and antifungal activity, making it a useful tool for investigating these areas. However, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid also has limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may have off-target effects that need to be investigated further.

Future Directions

There are several future directions for investigating 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Additional studies are needed to fully understand the mechanism of action of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its potential use in treating cancer, inflammatory diseases, and fungal infections. Additionally, studies are needed to investigate the toxicity of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its potential side effects. Finally, the synthesis of 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives may lead to compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has potential applications in the field of medicine. It has been found to have anticancer activity, and studies have shown that it can inhibit the growth of various cancer cell lines. 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been found to have anti-inflammatory activity and has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, 5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has been found to have antifungal activity and has been investigated for its potential use in treating fungal infections.

properties

IUPAC Name

5-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-14-8-6-13(7-9-14)16-10-17(19(24)25)23-18(22-16)15(11-21-23)12-4-2-1-3-5-12/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAFBPYDSVQTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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